molecular formula C13H19NOS B6050148 4-[(2-ethoxyphenyl)methyl]thiomorpholine

4-[(2-ethoxyphenyl)methyl]thiomorpholine

Cat. No.: B6050148
M. Wt: 237.36 g/mol
InChI Key: IZJCFGPHHCRWAM-UHFFFAOYSA-N
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Description

4-[(2-Ethoxyphenyl)methyl]thiomorpholine is an organic compound with the molecular formula C13H19NOS It is a thiomorpholine derivative, characterized by the presence of a thiomorpholine ring substituted with a 2-ethoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-ethoxyphenyl)methyl]thiomorpholine typically involves the reaction of thiomorpholine with 2-ethoxybenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Ethoxyphenyl)methyl]thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted thiomorpholine derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2-Ethoxyphenyl)methyl]thiomorpholine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(2-ethoxyphenyl)methyl]thiomorpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiomorpholine ring and the ethoxyphenylmethyl group can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-[(2-Methoxyphenyl)methyl]thiomorpholine: Similar structure but with a methoxy group instead of an ethoxy group.

    4-[(2-Chlorophenyl)methyl]thiomorpholine: Similar structure but with a chloro group instead of an ethoxy group.

    4-[(2-Methylphenyl)methyl]thiomorpholine: Similar structure but with a methyl group instead of an ethoxy group.

Uniqueness

4-[(2-Ethoxyphenyl)methyl]thiomorpholine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the specific substitution pattern can affect its binding interactions and overall pharmacokinetic properties.

Properties

IUPAC Name

4-[(2-ethoxyphenyl)methyl]thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOS/c1-2-15-13-6-4-3-5-12(13)11-14-7-9-16-10-8-14/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJCFGPHHCRWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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